molecular formula C7H8O B3375947 Spiro[2.4]hept-6-en-5-one CAS No. 116137-40-7

Spiro[2.4]hept-6-en-5-one

Cat. No.: B3375947
CAS No.: 116137-40-7
M. Wt: 108.14 g/mol
InChI Key: FSKHBFWZOMLCDM-UHFFFAOYSA-N
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Description

Spiro[24]hept-6-en-5-one is a unique organic compound characterized by a spirocyclic structure, where a cyclopropane ring is fused to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[2.4]hept-6-en-5-one can be achieved through several methods. One common approach involves the reaction of cyclopropyl-capped dienes with carbon monoxide in the presence of a rhodium catalyst. This [4 + 1] cycloaddition reaction efficiently produces the spirocyclic structure . Another method involves the Corey–Chaykovsky reaction, where dimethyloxosulfonium methylide reacts with suitable precursors to form the spiro compound .

Industrial Production Methods

While specific industrial production methods for Spiro[2

Chemical Reactions Analysis

Types of Reactions

Spiro[2.4]hept-6-en-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form spirocyclic ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into spirocyclic alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include spirocyclic ketones, alcohols, and substituted spiro compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Spiro[2.4]hept-6-en-5-one has several applications in scientific research:

Mechanism of Action

The mechanism by which Spiro[2.4]hept-6-en-5-one exerts its effects involves its strained ring system, which makes it highly reactive. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions. These interactions can modulate biological pathways and lead to specific physiological effects .

Properties

IUPAC Name

spiro[2.4]hept-6-en-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c8-6-1-2-7(5-6)3-4-7/h1-2H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKHBFWZOMLCDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60551124
Record name Spiro[2.4]hept-6-en-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60551124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116137-40-7
Record name Spiro[2.4]hept-6-en-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60551124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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